rac 6beta-Hydroxy Norgestrel

CAS No.:

Cat. No.: VC18871991

Molecular Formula: C21H28O3

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H28O3 |

|---|---|

| Molecular Weight | 328.4 g/mol |

| IUPAC Name | (6R,8R,9S,10R,13S,14S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

| Standard InChI | InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,19-,20+,21?/m1/s1 |

| Standard InChI Key | LUDPEOWAWHAHEP-XOSYWVMGSA-N |

| Isomeric SMILES | CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CCC2(C#C)O)O |

| Canonical SMILES | CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |

Introduction

Chemical Structure and Properties

Molecular Composition

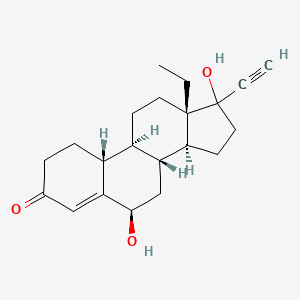

The molecular formula of rac 6beta-Hydroxy Norgestrel is C<sub>21</sub>H<sub>28</sub>O<sub>3</sub>, with a molecular weight of 328.45 g/mol . Its IUPAC name, (6R,8R,9S,10R,13R,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one, delineates the stereochemical configuration and functional groups . The compound’s structure includes a cyclopentanophenanthrene backbone, an ethynyl group at C17, and hydroxyl groups at C6β and C17 positions, which are pivotal for its biological activity .

Physical Characteristics

rac 6beta-Hydroxy Norgestrel is a white to pale yellow solid at room temperature. Key physical properties include:

| Property | Value |

|---|---|

| Melting Point | 200–202 °C |

| Predicted Boiling Point | 504.1 ± 50.0 °C |

| Density | 1.20 ± 0.1 g/cm³ |

| Solubility | Chloroform (soluble), DMSO (slightly soluble), Methanol (slightly soluble) |

| pKa | 13.03 ± 0.60 |

These properties influence its handling and storage requirements, which specify refrigeration under an inert atmosphere to maintain stability .

Synthesis and Production

rac 6beta-Hydroxy Norgestrel is synthesized as an intermediate or byproduct during the production of Levonorgestrel, a potent progestin used in contraceptives. The hydroxylation at the 6β position occurs via enzymatic or chemical oxidation during steroid synthesis. While detailed synthetic routes are proprietary, the process likely involves:

-

Selective Oxidation: Introduction of the hydroxyl group at C6β using oxidizing agents or biocatalysts.

-

Stereochemical Control: Separation or stereoselective synthesis to isolate the 6β-hydroxy isomer from other stereoisomers.

-

Purification: Chromatographic techniques to achieve high purity, essential for its use as a reference standard .

The compound’s role as a synthesis impurity underscores the importance of rigorous quality control in pharmaceutical manufacturing to minimize its presence in final drug products .

Applications and Uses

Pharmaceutical Quality Control

Comparison with Related Progestins

The table below contrasts rac 6beta-Hydroxy Norgestrel with Levonorgestrel and Norgestrel:

| Compound | Molecular Formula | Hydroxyl Group Position | Primary Use |

|---|---|---|---|

| rac 6beta-Hydroxy Norgestrel | C<sub>21</sub>H<sub>28</sub>O<sub>3</sub> | 6β | Impurity standard |

| Levonorgestrel | C<sub>21</sub>H<sub>28</sub>O<sub>2</sub> | None | Oral contraceptive |

| Norgestrel | C<sub>21</sub>H<sub>28</sub>O<sub>2</sub> | None | Contraceptive formulations |

The additional hydroxyl group in rac 6beta-Hydroxy Norgestrel reduces its lipophilicity compared to Levonorgestrel, potentially affecting its membrane permeability and metabolic clearance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume